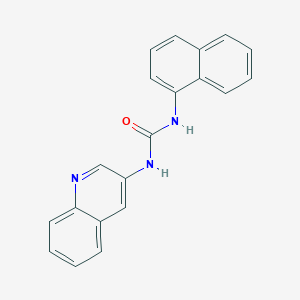
1-Naphthalen-1-yl-3-quinolin-3-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthalen-1-yl-3-quinolin-3-ylurea is an organic compound that features a unique structure combining naphthalene and quinoline moieties. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both naphthalene and quinoline rings in its structure imparts distinctive chemical and physical properties, making it a subject of extensive research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalen-1-yl-3-quinolin-3-ylurea typically involves the reaction of naphthylamine and quinoline-3-carboxylic acid derivatives. The process generally includes the following steps:
Formation of Isocyanate Intermediate: Naphthylamine is reacted with phosgene to form naphthyl isocyanate.
Coupling Reaction: The naphthyl isocyanate is then reacted with quinoline-3-carboxylic acid or its derivatives under controlled conditions to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 1-Naphthalen-1-yl-3-quinolin-3-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline-N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Quinoline-N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted naphthalene derivatives.
科学研究应用
1-Naphthalen-1-yl-3-quinolin-3-ylurea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 1-Naphthalen-1-yl-3-quinolin-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. In biological systems, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.
相似化合物的比较
- 1-Naphthalen-1-yl-3-(4-pentyl-phenyl)-urea
- 1-Naphthalen-1-yl-3-(4-phenoxy-phenyl)-urea
- 1-Naphthalen-2-yl-3-(3-trifluoromethyl-phenyl)-urea
Comparison: 1-Naphthalen-1-yl-3-quinolin-3-ylurea is unique due to the presence of both naphthalene and quinoline rings, which impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds that may only contain one of these aromatic systems.
属性
IUPAC Name |
1-naphthalen-1-yl-3-quinolin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20(22-16-12-15-7-2-4-10-18(15)21-13-16)23-19-11-5-8-14-6-1-3-9-17(14)19/h1-13H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJQOIQEXGLDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
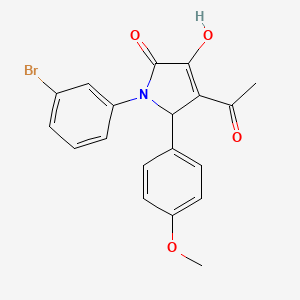
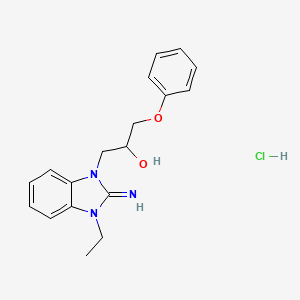
![4-[(1-Benzylbenzimidazol-2-yl)diazenyl]naphthalen-1-ol](/img/structure/B4879883.png)
![1-[3-(3-phenoxyphenoxy)propyl]pyrrolidine](/img/structure/B4879888.png)
![5-(4-methoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B4879896.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4879899.png)
![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B4879907.png)
![methyl 2-[(4-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4879911.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4879913.png)
![methyl (4Z)-1-(furan-2-ylmethyl)-4-[(4-hydroxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B4879915.png)
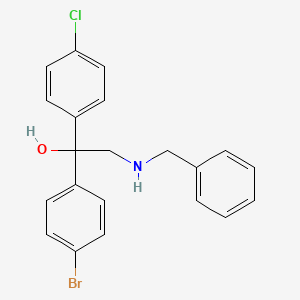
![N-(5-chloro-2-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B4879936.png)
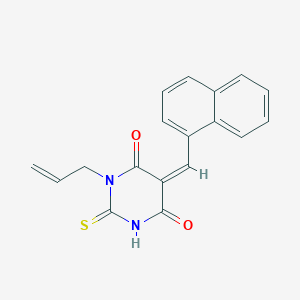
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4879966.png)
